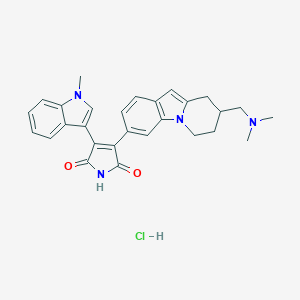
Ro 31-8830 (hydrochloride)
説明
Ro 31-8830 (hydrochloride) is a compound related to Ro 31-8959, which is a potent inhibitor of HIV-1 proteinase. This inhibitor plays a crucial role in the treatment of AIDS by preventing the maturation of the virus, thereby inhibiting its replication and spread within the host. Ro 31-8959 has been shown to be effective in both acute and chronic infections and has reached phase III clinical trials, indicating its potential as a therapeutic agent against HIV-1 .
Synthesis Analysis
The synthesis of related compounds involves the creation of monomers with specific functional groups that can interact with the target protein. For instance, a novel diacyl chloride monomer with a phosphonate group was synthesized for the preparation of RO membranes, demonstrating the importance of precise chemical synthesis in developing compounds with desired properties . While the synthesis details of Ro 31-8830 (hydrochloride) are not provided, similar meticulous approaches in the synthesis of Ro 31-8959 would be critical for its efficacy as an HIV-1 proteinase inhibitor.
Molecular Structure Analysis
Ro 31-8959 is the first subnanomolar inhibitor that demonstrated a reversed stereochemical preference at the central hydroxyl group, which is significant for its binding affinity to HIV-1 proteinase. Free energy perturbation calculations have been used to understand the preference for the R-diastereomer over the S-diastereomer, indicating the importance of molecular structure in the drug's effectiveness. The stereochemical preference is influenced by both intermolecular and intramolecular energies, which are critical for the inhibitor's binding to the active site of the proteinase .
Chemical Reactions Analysis
The interaction of Ro 31-8959 with HIV-1 proteinase involves the formation of hydrogen bonds between the inhibitor and the active site aspartates of the enzyme. The central hydroxyl group of the inhibitor can form multiple hydrogen bonds, which are essential for its high binding affinity. The chemical reactions between the inhibitor and the proteinase are crucial for the drug's antiviral properties, as they disrupt the proteolytic processing necessary for viral maturation .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ro 31-8959 contribute to its antiviral efficacy. The compound exhibits high potency with IC50 values in the nanomolar range, indicating its strong inhibitory effect on HIV-1 replication. It is also effective when added at a late stage of infection, showcasing its ability to clear virus particles and cytopathic effects from cultures. The inhibitor's properties allow for a significant reduction in the proteolytic processing of viral proteins, which is a key step in the virus life cycle .
科学的研究の応用
Application 1: Inflammation and Immunomodulation
- Scientific Field : Inflammation and Immunomodulation .
- Summary of the Application : Ro 31-8830 is a potent inhibitor of protein kinase C, derived from the non-selective protein kinase inhibitor staurosporine . It has been used in research to study its effects on inflammation and immune response .
- Methods of Application : The selectivity of Ro 31-8830 for protein kinase C over other protein kinases was demonstrated, and its ability to inhibit protein kinase-C-mediated events in platelets and lymphocytes was studied .
- Results or Outcomes : The study demonstrated the oral anti-inflammatory activity of Ro 31-8830. This finding has implications for the treatment of inflammatory disorders in the clinic .
Application 2: High-Pressure Reverse Osmosis
- Scientific Field : Environmental Engineering .
- Summary of the Application : High-pressure reverse osmosis (HPRO) could allow more energy-efficient wastewater concentration compared to existing thermal processes .
- Methods of Application : The challenges and possible solutions for HPRO process design were reviewed, as well as options for disposing of or obtaining valuable salts .
- Results or Outcomes : The study suggests that HPRO could be a more energy-efficient method for wastewater concentration compared to existing thermal processes .
Application 3: Salt Recovery from Reverse Osmosis Rejects
- Scientific Field : Environmental Engineering .
- Summary of the Application : The membrane treatment is a physical separation which also generates considerable amount of waste, called as reject/concentrate . The reject/concentrate is more than three times concentrated than the feed water in terms of feed water salts .
- Methods of Application : Recovery of valuables from reverse osmosis (RO) reject for its reuse of inorganic salts would be most obvious solution to eliminate environmental damage .
- Results or Outcomes : This application could potentially reduce environmental damage by reusing inorganic salts from the RO reject .
Application 4: Water Transport in Reverse Osmosis Membranes
- Scientific Field : Chemical and Environmental Engineering .
- Methods of Application : This review covers the pivotal historical developments in RO technology, examines the chemical and physical properties of RO membrane materials, and critically reviews the models and mechanisms proposed for water transport in RO membranes .
- Results or Outcomes : Based on recent experimental and computational findings, a thorough analysis of the key transport models—the solution–diffusion and pore-flow models—was conducted to assess their validity for accurately describing water transport in RO membranes .
特性
IUPAC Name |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-10-11-32-20(12-17)13-18-8-9-19(14-24(18)32)25-26(28(34)29-27(25)33)22-16-31(3)23-7-5-4-6-21(22)23;/h4-9,13-14,16-17H,10-12,15H2,1-3H3,(H,29,33,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVQGKBSNAIMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC5=C(C=C4)C=C6N5CCC(C6)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415526 | |
| Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ro 31-8830 (hydrochloride) | |
CAS RN |
145333-02-4 | |
| Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)
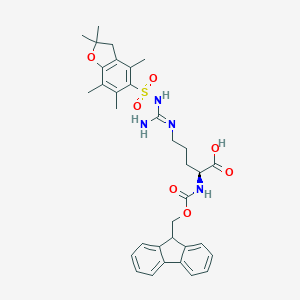
![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)
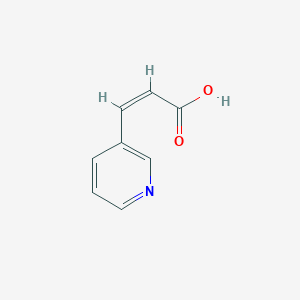
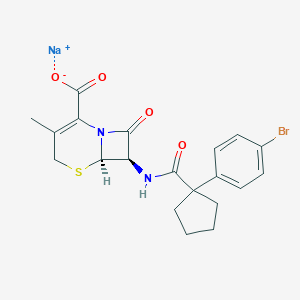




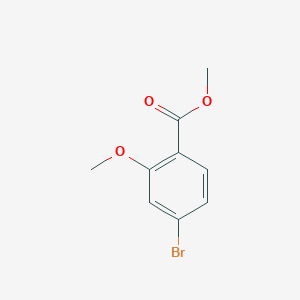
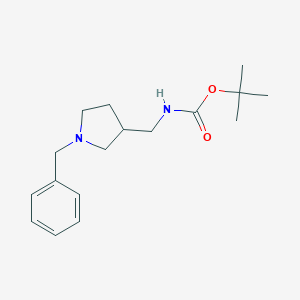
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
